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Abstract
N-Propyl hexylone hydrochloride is a synthetic cathinone and a novel psychoactive

substance (NPS) that has emerged in the recreational drug market. As a derivative of the

cathinone class, it is structurally related to other psychostimulants and is presumed to act

primarily on the monoamine neurotransmitter systems. This technical guide provides a

comprehensive overview of the current scientific knowledge on N-Propyl hexylone
hydrochloride, including its chemical properties, presumed pharmacological mechanism of

action, analytical characterization, and potential metabolic pathways. Due to the limited specific

research on this compound, data from structurally related cathinones are included for

comparative purposes and to infer potential properties. This document aims to serve as a

foundational resource for researchers, forensic scientists, and drug development professionals.

Introduction
New psychoactive substances (NPS) represent a continuously evolving challenge for public

health and law enforcement. Synthetic cathinones, often colloquially referred to as "bath salts,"

are a prominent class of NPS designed to mimic the effects of controlled stimulants like

cocaine, amphetamine, and MDMA.[1] N-Propyl hexylone hydrochloride has been identified

as an analytical reference standard categorized as a cathinone, intended for research and

forensic applications.[2] Its formal chemical name is 1-(1,3-benzodioxol-5-yl)-2-
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(propylamino)-1-hexanone, monohydrochloride.[2] This document synthesizes the available

technical information regarding this compound.

Chemical and Physical Properties
A summary of the known chemical and physical properties of N-Propyl hexylone
hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Data for N-Propyl Hexylone Hydrochloride

Property Value Reference

Formal Name

1-(1,3-benzodioxol-5-yl)-2-

(propylamino)-1-hexanone,

monohydrochloride

[2]

Synonyms PV-7 hydrochloride N/A

Molecular Formula C₁₆H₂₃NO₃ • HCl [2]

Formula Weight 313.8 g/mol [2]

Appearance Crystalline solid [2]

Purity
≥98% (as a reference

standard)
[2]

Solubility

DMF: 2.5 mg/ml, DMSO: 14

mg/ml, Ethanol: 0.25 mg/ml,

PBS (pH 7.2): 3 mg/ml

[2]

UV λmax 236, 282, 320 nm [2]

Storage -20°C [2][3]

Presumed Pharmacological Profile
Direct pharmacological studies on N-Propyl hexylone hydrochloride are not extensively

available in peer-reviewed literature. However, its mechanism of action can be inferred from the

well-established pharmacology of other synthetic cathinones.
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Mechanism of Action
Synthetic cathinones primarily act as monoamine transporter inhibitors, increasing the synaptic

concentrations of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT).[4] They

achieve this by blocking the reuptake of these neurotransmitters via the dopamine transporter

(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Some

cathinones can also act as substrate-releasers, further increasing neurotransmitter levels.[4]

Based on its structure, N-Propyl hexylone is likely a potent inhibitor of DAT and NET, with

potentially weaker activity at SERT. This profile is characteristic of many psychostimulant

cathinones.[5]

Quantitative Pharmacological Data (Inferred)
Quantitative data on the receptor binding affinities and transporter inhibition potencies of N-
Propyl hexylone hydrochloride are not currently available. However, data for structurally

similar cathinones can provide an estimate of its potential activity. Table 2 presents IC₅₀ values

for related pyrovalerone cathinones.

Table 2: In Vitro Transporter Inhibition Data for Related Cathinone Derivatives

Compound DAT IC₅₀ (µM) NET IC₅₀ (µM) SERT IC₅₀ (µM) Reference

4F-PBP 0.02 0.03 >10 [5]

NEH 0.18 0.17 >10 [5]

N-Propyl

Hexylone

Data Not

Available

Data Not

Available

Data Not

Available

Note: 4F-PBP (4-fluoro-α-pyrrolidinobutiophenone) and NEH (N-Ethylhexedrone) are

structurally related cathinones. This data is provided for comparative purposes only.

Presumed Signaling Pathway
The following diagram illustrates the general mechanism of action for monoamine transporter

inhibitors like N-Propyl hexylone.
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Caption: Presumed mechanism of action of N-Propyl hexylone hydrochloride.
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Analytical Characterization
The identification and quantification of N-Propyl hexylone in seized materials and biological

samples are crucial for forensic and clinical toxicology.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of synthetic cathinones. A document from a

forensic science library notes that N-propyl Hexylone can have a similar mass spectrum to its

isomers, such as N-butyl Pentylone and N,N-Diethylpentylone, which necessitates careful

interpretation of the data.[6]

Experimental Protocol (General): A detailed, validated protocol for N-Propyl hexylone is not

publicly available. However, a general procedure for the GC-MS analysis of synthetic

cathinones in seized materials is as follows:

Sample Preparation: A small amount of the solid material is dissolved in a suitable organic

solvent (e.g., methanol).

Instrumentation: An Agilent 5975 Series GC/MSD System or similar.[7]

Column: A non-polar or mid-polar capillary column, such as a Zebron™ Inferno™ ZB-35HT.

[7]

Carrier Gas: Helium with a constant flow rate.[7]

Oven Program: A temperature ramp starting from a low temperature (e.g., 60°C) and

increasing to a high temperature (e.g., 340°C) to ensure elution of the analyte.[7]

Injection: Splitless injection of 1 µL of the sample solution.[7]

MS Parameters: Electron ionization (EI) at 70 eV with a mass scan range of 40-550 m/z.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a quadrupole time-of-flight (QTOF) analyzer, is another powerful tool

for the identification of NPS. It often does not require derivatization and is suitable for

thermolabile compounds.
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Experimental Protocol (General): A specific LC-MS protocol for N-Propyl hexylone is not

available. A general workflow would involve:

Sample Preparation: Similar to GC-MS, the sample is dissolved in a suitable solvent

compatible with the mobile phase.

Instrumentation: An LC system coupled to a QTOF mass spectrometer.

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g.,

acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.

Ionization: Electrospray ionization (ESI) in positive ion mode.

Data Acquisition: Full scan and product ion scan (MS/MS) modes to obtain accurate mass

and fragmentation data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is invaluable for the definitive identification of

new substances. ¹H and ¹³C NMR would be used to confirm the structure of N-Propyl hexylone.

While a specific spectrum for N-Propyl hexylone is not in the public domain, a report on the

closely related N-methyl hexylone (hexylone) provides an example of the data that would be

obtained.[7]

Metabolism and Toxicology
The metabolic fate and toxicological profile of N-Propyl hexylone have not been formally

studied. However, based on the metabolism of other synthetic cathinones, several

biotransformation pathways can be predicted.[8]

Predicted Metabolic Pathways
The metabolism of synthetic cathinones typically involves:

N-dealkylation: Removal of the propyl group from the nitrogen atom.
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Reduction of the β-keto group: Formation of the corresponding alcohol.

Hydroxylation of the alkyl chain or the aromatic ring.

Combination of these pathways.

The following diagram illustrates the predicted metabolic pathways.
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Caption: Predicted metabolic pathways for N-Propyl hexylone.

Toxicology
The toxicology of N-Propyl hexylone is uncharacterized. However, based on the adverse

effects reported for other synthetic cathinones, acute toxicity may include sympathomimetic

effects such as tachycardia, hypertension, hyperthermia, and agitation. Psychological effects

can include paranoia, hallucinations, and psychosis. The potential for addiction and long-term

neurotoxicity is also a significant concern.

Conclusion
N-Propyl hexylone hydrochloride is a new psychoactive substance belonging to the synthetic

cathinone class. While specific pharmacological and toxicological data are scarce, its chemical

structure suggests a mechanism of action as a monoamine transporter inhibitor, leading to
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psychostimulant effects. This technical guide has summarized the available information and

provided inferred data based on related compounds to aid researchers, forensic scientists, and

drug development professionals. Further research is critically needed to fully characterize the

pharmacological profile, metabolic fate, and toxicological risks associated with this emerging

NPS.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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